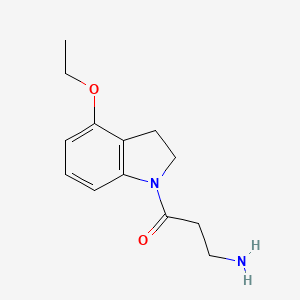

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

Overview

Description

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a synthetic organic compound that features an indole ring system Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The ethoxy group can be introduced through an etherification reaction, and the amino group can be added via reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce 3-amino-1-(4-ethoxyindolin-1-yl)propan-1-ol.

Scientific Research Applications

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing signal transduction pathways. The amino group may form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

- 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

- 3-Amino-1-(4-ethoxyindolin-1-yl)butan-1-one

- 3-Amino-1-(4-ethoxyindolin-1-yl)propan-2-one

Uniqueness: 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity.

Biological Activity

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.28 g/mol. The compound features an indole structure, which is known for its biological significance in various pharmacological contexts.

The primary mechanisms through which this compound exerts its effects include:

- Serotonin Receptor Modulation : This compound has been identified as a high-affinity agonist for the serotonin 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders. Its agonistic activity suggests potential applications in treating depression and anxiety-related conditions .

- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : Similar compounds have shown promise as DPP-4 inhibitors, which are significant in the management of type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Neuropharmacological Effects

Research indicates that this compound may influence neurochemical pathways involved in mood regulation. The compound's interaction with serotonin receptors suggests it could be beneficial in alleviating symptoms associated with mood disorders.

Case Studies :

- Animal Models : In rodent models, compounds similar to this compound exhibited reduced anxiety-like behaviors when administered prior to stress-inducing stimuli, highlighting their potential as anxiolytic agents.

- Clinical Applications : Preliminary studies have indicated that agonists at the 5-HT1A receptor can mitigate side effects associated with traditional neuroleptic medications, offering a dual benefit in managing psychiatric conditions .

Metabolic Effects

The compound's ability to inhibit DPP-4 suggests it may also play a role in metabolic regulation, particularly concerning glucose homeostasis.

Research Findings :

In vitro studies have demonstrated that related compounds can significantly reduce DPP-4 activity, leading to increased levels of incretin hormones, which are crucial for insulin regulation. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against DPP-4, indicating potent inhibitory activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound remains to be fully elucidated; however, related compounds have shown favorable absorption characteristics and metabolic stability.

Absorption and Distribution :

Studies suggest that compounds with similar structures exhibit good oral bioavailability and central nervous system penetration, making them suitable candidates for neurological applications .

Toxicity Studies :

Preliminary toxicity assessments indicate a low risk of adverse effects at therapeutic doses; however, comprehensive safety evaluations are necessary before clinical application.

Properties

IUPAC Name |

3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFIEWDSVLEYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.